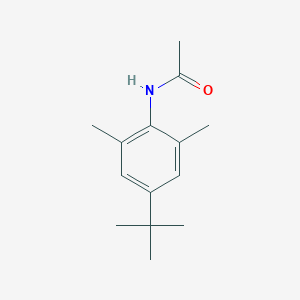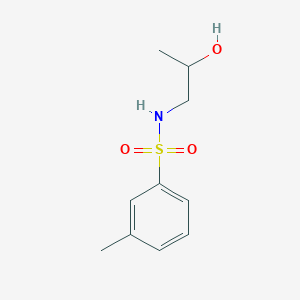
N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamide, also known as diflubenzuron, is a benzoylurea insecticide that has been widely used in agriculture to control pests such as Lepidoptera, Coleoptera, and Diptera. It was first introduced in the 1970s and has since been used in various countries around the world. In recent years, diflubenzuron has gained attention in scientific research due to its potential applications in the field of medicine and biotechnology.
作用機序
Diflubenzuron acts by inhibiting the synthesis of chitin in insects. Chitin is a polysaccharide that is essential for the formation of the insect exoskeleton. Diflubenzuron inhibits the enzyme chitin synthase, which is responsible for the production of chitin. This results in the disruption of the insect's growth and development, ultimately leading to death.
Biochemical and Physiological Effects:
Diflubenzuron has been shown to have low toxicity to mammals and birds, making it a relatively safe insecticide to use in agriculture. However, studies have shown that N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden can have negative effects on non-target organisms such as aquatic invertebrates and crustaceans. Diflubenzuron can accumulate in the environment and persist for long periods of time, which can lead to unintended consequences.
実験室実験の利点と制限
Diflubenzuron has several advantages for use in laboratory experiments. It is a well-established insecticide with a known mechanism of action, making it a reliable tool for studying insect development and growth. Additionally, N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden is relatively inexpensive and easy to obtain, making it accessible to researchers.
However, there are also limitations to the use of N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden in laboratory experiments. As with any insecticide, there is a risk of unintended effects on non-target organisms and the environment. Additionally, N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden can have variable effects on different insect species, which can make it difficult to generalize results.
将来の方向性
There are several potential future directions for research on N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden. One area of interest is the development of N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden-based therapies for cancer and inflammatory diseases. Additionally, further research is needed to understand the long-term effects of N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden on the environment and non-target organisms. Finally, there is potential for the development of new insecticides based on the structure of N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden, which could lead to more effective and environmentally friendly pest control methods.
合成法
Diflubenzuron can be synthesized through a multi-step process that involves the reaction of 2,6-difluoroaniline with chloroacetyl chloride, followed by the reaction with pyridine-2-carboxylic acid. The final product is obtained through purification and crystallization steps. The synthesis of N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden is well-established and has been described in various scientific publications.
科学的研究の応用
Diflubenzuron has been studied for its potential applications in various fields of science, including medicine and biotechnology. In medicine, N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden has been investigated for its anti-cancer properties. Studies have shown that N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In biotechnology, N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden has been used as a tool to study insect development and growth. Diflubenzuron is a chitin synthesis inhibitor, which means that it can inhibit the production of chitin, a key component of the insect exoskeleton. This property has been used to study the role of chitin in insect development and to develop new methods for insect pest control.
特性
分子式 |
C12H7ClF2N2O |
|---|---|
分子量 |
268.64 g/mol |
IUPAC名 |
N-(5-chloropyridin-2-yl)-2,6-difluorobenzamide |
InChI |
InChI=1S/C12H7ClF2N2O/c13-7-4-5-10(16-6-7)17-12(18)11-8(14)2-1-3-9(11)15/h1-6H,(H,16,17,18) |
InChIキー |
IDXLXTWTJQYJQL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NC=C(C=C2)Cl)F |
正規SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NC=C(C=C2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B263437.png)





![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)



